Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Overview
Description
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate: is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, where the benzoate group is esterified with an ethyl group, and the aromatic ring is substituted with a 6-methylpyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the substitution reaction with 6-methylpyrazin-2-ol. The reaction conditions often include:
Esterification: Refluxing 3-hydroxybenzoic acid with ethanol and a catalytic amount of sulfuric acid.
Substitution: Reacting the resulting ethyl 3-hydroxybenzoate with 6-methylpyrazin-2-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions, leading to the formation of quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 3-hydroxybenzoate.
Substitution: Various substituted pyrazinyl derivatives.
Scientific Research Applications
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazinyl group can play a crucial role in binding to these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate: Similar structure but with the pyrazinyl group at the 4-position of the benzoate ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-[(5-methylpyrazin-2-yl)oxy]benzoate: Similar structure but with the pyrazinyl group at the 5-position of the pyrazine ring.
Uniqueness: this compound is unique due to the specific positioning of the pyrazinyl group and the ethyl ester, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-(6-methylpyrazin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-4-6-12(7-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBUDYDJSLBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC(=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640388 | |
Record name | Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-99-6 | |
Record name | Ethyl 3-[(6-methyl-2-pyrazinyl)oxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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